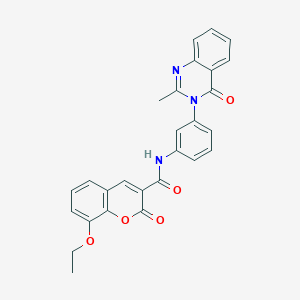

8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

This compound is a hybrid molecule combining a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety linked via a phenyl group to an 8-ethoxy-2-oxo-2H-chromene-3-carboxamide scaffold. The quinazolinone core is known for its pharmacological relevance, particularly in antimicrobial and anticancer research, while the chromene carboxamide group contributes to electron-rich aromatic systems that enhance binding interactions with biological targets . The ethoxy substituent at the 8-position of the chromene ring likely modulates lipophilicity and metabolic stability compared to methoxy or hydroxy analogs .

Properties

IUPAC Name |

8-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O5/c1-3-34-23-13-6-8-17-14-21(27(33)35-24(17)23)25(31)29-18-9-7-10-19(15-18)30-16(2)28-22-12-5-4-11-20(22)26(30)32/h4-15H,3H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRGGAPTZJIZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis techniques. Starting materials might include substituted anilines, quinazolines, and chromene derivatives. Key steps could involve Friedel-Crafts acylation, nucleophilic aromatic substitution, and amidation reactions. Reaction conditions often require controlled temperatures, solvents such as dichloromethane or toluene, and catalysts like Lewis acids.

Industrial Production Methods: In industrial settings, the production may leverage continuous flow chemistry or automated synthesizers to ensure higher yield and purity. Large-scale reactions are carried out in reactors with precise temperature and pressure control, using catalysts and reagents optimized for scalability and efficiency.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: The compound is used as a building block for synthesizing other complex organic molecules and pharmaceuticals.

Biology: Its derivatives may act as enzyme inhibitors or receptor modulators in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action: The mechanism by which the compound exerts its effects depends on its interaction with biological targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. Pathways involved could include signal transduction cascades or metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations :

- Quinazolinone-linked compounds (e.g., 2h , 5e ) share the 2-methyl-4-oxoquinazolin-3(4H)-yl motif but lack the chromene-carboxamide hybrid structure.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Properties

Key Observations :

Key Observations :

- Chromene-carboxamide hybrids (e.g., ) are understudied in biological contexts but share structural motifs with validated anticancer agents .

Biological Activity

8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 467.48 g/mol, is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis involves multi-step organic reactions, often yielding derivatives that exhibit various biological properties.

Chemical Structure and Properties

The compound features a unique chromene structure combined with a quinazoline moiety. The presence of an ethoxy group at the 8-position enhances solubility, which is crucial for its biological activity. Below is a summary of its key structural properties:

| Property | Value |

|---|---|

| IUPAC Name | 8-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-oxochromene-3-carboxamide |

| Molecular Formula | C27H21N3O5 |

| Molecular Weight | 467.481 g/mol |

| CAS Number | 903310-11-2 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of chromene and quinazoline compounds possess significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

- Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- Antioxidant Activity : The antioxidant properties are attributed to the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Activity : A study highlighted that derivatives based on quinazoline frameworks exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial DNA synthesis .

- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory potential of chromene derivatives, revealing their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to various biological targets. For instance, molecular docking simulations indicated strong interactions between the compound and specific enzymes involved in cancer progression .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Modulation of Signaling Pathways : By affecting signaling pathways associated with inflammation and apoptosis, this compound can potentially alter disease progression.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.